

TAK-683 Acetate: A Technical Guide to a Potent Nonapeptide Metastin Analog

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Compound of Interest

Compound Name: TAK-683 acetate

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Introduction

TAK-683 is a potent and metabolically stable synthetic nonapeptide analog of metastin (also known as kisspeptin).[1][2][3] As a full agonist of the kisspeptin receptor (KISS1R, also known as GPR54), TAK-683 has been investigated for its potential therapeutic applications, particularly in hormone-dependent conditions such as prostate cancer.[1][4] This technical guide provides an in-depth overview of TAK-683, including its mechanism of action, quantitative data from key in-vitro and in-vivo studies, detailed experimental methodologies, and visualizations of its signaling pathways and experimental workflows.

Metastin, the endogenous ligand for KISS1R, is a product of the KiSS-1 gene and plays a crucial role in regulating the hypothalamic-pituitary-gonadal (HPG) axis.[5][6] By stimulating gonadotropin-releasing hormone (GnRH) neurons, kisspeptin signaling is a key regulator of puberty and reproductive function.[6][7][8] TAK-683 was developed to have improved stability and potency compared to native kisspeptin peptides.[7]

Mechanism of Action

TAK-683 exerts its biological effects by binding to and activating the KISS1R, a G protein-coupled receptor (GPCR).[9] The primary signaling pathway initiated by KISS1R activation involves the Gαq/11 protein, which in turn activates phospholipase C (PLC).[6][7][10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][10] This cascade of events leads to the depolarization of GnRH neurons and the subsequent release of GnRH.[6][11]

Continuous administration of a potent KISS1R agonist like TAK-683 leads to the desensitization and downregulation of the KISS1R.[5] This sustained activation ultimately results in the suppression of the HPG axis, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, and consequently, a profound reduction in testosterone levels.[4][5][12] This testosterone suppression forms the basis of its investigation for the treatment of androgen-dependent prostate cancer.[4][13]

Quantitative Data

The following tables summarize the key quantitative data reported for TAK-683 in various in-vitro and in-vivo studies.

Table 1: In-Vitro Activity of TAK-683

Parameter	Species	Cell Line	Value	Reference
IC50 (Receptor Binding)	Rat	Rat KISS1R-expressing CHO cells	150-180 pM	[1][2]
Human/Rat	-	170 pM	[1][2][3]	
-	Radioimmunoassay	3 pM		
EC50 (Ca ²⁺ Mobilization)	Human	Human KISS1R-transfected CHO cells	0.96 nM	[1][2]
Rat	Rat KISS1R-expressing CHO cells	1.6 nM	[1][2][3]	
Rat	Rat KISS1R-expressing CHO cells	180 pM	[2]	

Table 2: Pharmacokinetic Parameters of TAK-683 in Healthy Men (Single Subcutaneous Dose)

Dose	t _{max} (h)	t _{1/2} (h)
0.01–2.0 mg	0.25–0.50	~6–9

Note: The apparent longer half-life at higher doses was attributed to limitations in assay sensitivity at lower doses.[5]

Table 3: In-Vivo Pharmacodynamic Effects of TAK-683 in Male Rats

Administration	Dose	Effect	Timeframe	Reference
Daily Subcutaneous Injection	0.008–8 $\mu\text{mol/kg}$	Initial increase in plasma LH and testosterone, followed by reduction in hormone levels and genital organ weights.	7 days	[1][4]
Continuous Subcutaneous Infusion	≥ 30 pmol/h (~2.1 nmol/kg/day)	Transient increase in plasma testosterone, followed by abrupt reduction to castrate levels.	3-7 days (sustained for 4 weeks)	[4][12]
Continuous Subcutaneous Infusion	10, 30, or 100 pmol/h	Suppression of reproductive functions.	4 weeks	[1]
Daily Subcutaneous Injection	2.1-21 nmol/kg/day	Reduction of serum PSA to below the limit of detection in a prostate cancer model.	14 days (sustained for 12 weeks)	[1][3]

Table 4: In-Vivo Pharmacodynamic Effects of TAK-683 in Healthy Men

Administration	Dose	Effect	Timeframe	Reference
Single Subcutaneous Dose	0.01–2.0 mg	Rapid, small, non-dose-dependent increase in total plasma testosterone, followed by a rapid decline within 8 hours. Testosterone increased above baseline between 16 and 48 hours, returning to near baseline by 72 hours.	72 hours	[5]
Continuous Subcutaneous Infusion	2.0 mg/day	Suppression of testosterone below castration level (<50 ng/dl) in 4 of 5 subjects. Suppression of LH (up to 70%) and FSH (up to 43%).	7 days	[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of TAK-683, based on established protocols for similar compounds and assays.

KISS1R Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of TAK-683 for the KISS1R.

- Cell Culture and Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat KISS1R in appropriate growth medium.
 - Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
 - Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
- Binding Assay:
 - In a 96-well plate, add a fixed concentration of a radiolabeled kisspeptin analog (e.g., [125I]-Kisspeptin-10) to each well.
 - Add increasing concentrations of unlabeled TAK-683 (competitor ligand) to the wells.
 - For determination of non-specific binding, add a high concentration of unlabeled native kisspeptin to a set of wells.
 - Initiate the binding reaction by adding the cell membrane preparation to each well.
 - Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
 - Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ value (the concentration of TAK-683 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of TAK-683 to stimulate an increase in intracellular calcium in KISS1R-expressing cells.

- Cell Preparation:
 - Seed CHO cells stably expressing the human or rat KISS1R into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
 - Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered salt solution, often containing probenecid to prevent dye extrusion.
 - Incubate the cells in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
 - Wash the cells to remove excess extracellular dye.
- Assay Performance:
 - Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

- Establish a baseline fluorescence reading for each well.
- Add varying concentrations of TAK-683 to the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - Measure the peak fluorescence response for each concentration of TAK-683.
 - Plot the change in fluorescence against the logarithm of the TAK-683 concentration.
 - Determine the EC50 value (the concentration of TAK-683 that produces 50% of the maximal response) using non-linear regression analysis.

In-Vivo Measurement of LH and Testosterone in Rats

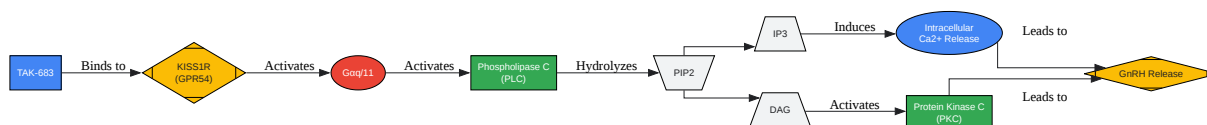
This protocol outlines the procedure for assessing the pharmacodynamic effects of TAK-683 on hormone levels in male rats.

- Animal Handling and Dosing:
 - Use adult male Sprague-Dawley or Wistar rats, acclimatized to the housing conditions.
 - For acute studies, administer a single subcutaneous injection of TAK-683 at various doses.
 - For chronic studies, implant a subcutaneous osmotic minipump for continuous infusion of TAK-683 over a period of days or weeks.
- Blood Sampling:
 - Collect serial blood samples at predetermined time points via a cannulated vessel (e.g., jugular vein) or from the tail vein.
 - For acute studies, frequent sampling (e.g., 0, 15, 30, 60, 120, 240 minutes post-dose) is necessary to capture the initial hormonal surge.

- For chronic studies, less frequent sampling (e.g., daily or weekly) is sufficient to monitor the sustained suppression of hormone levels.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
- Hormone Analysis:
 - Separate plasma by centrifugation.
 - Measure plasma concentrations of LH and testosterone using commercially available enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA) kits, following the manufacturer's instructions.
- Data Analysis:
 - Plot the mean plasma concentrations of LH and testosterone over time for each treatment group.
 - Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the hormone levels between the TAK-683 treated groups and a vehicle-treated control group.

Visualizations

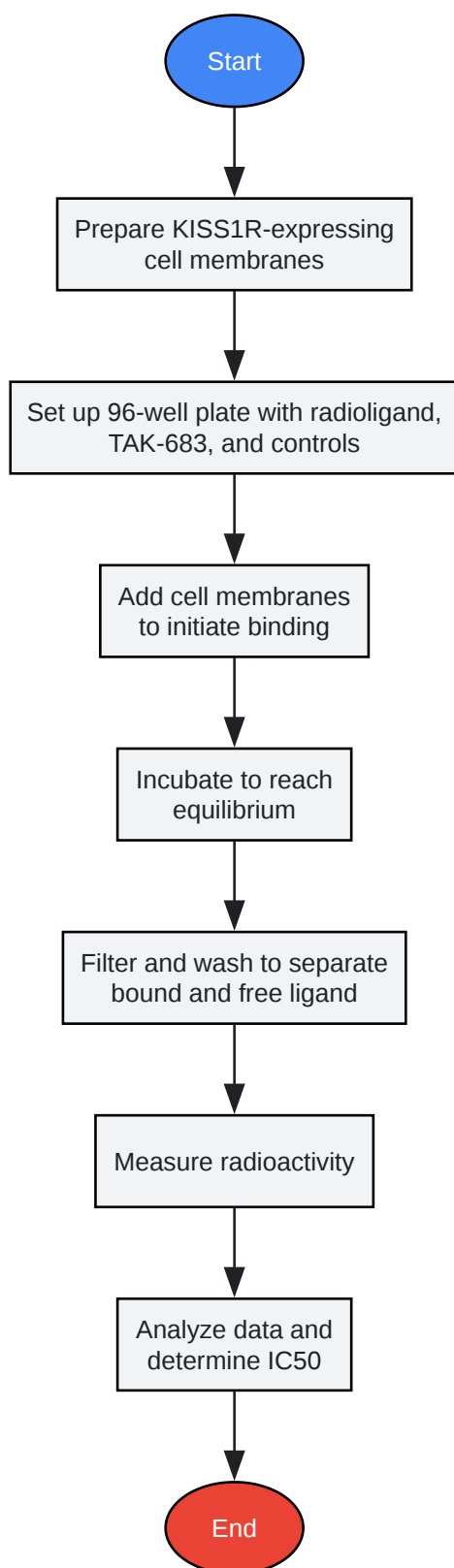
Signaling Pathway of TAK-683 at the KISS1R



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Caption: Signaling cascade initiated by TAK-683 binding to the KISS1R.

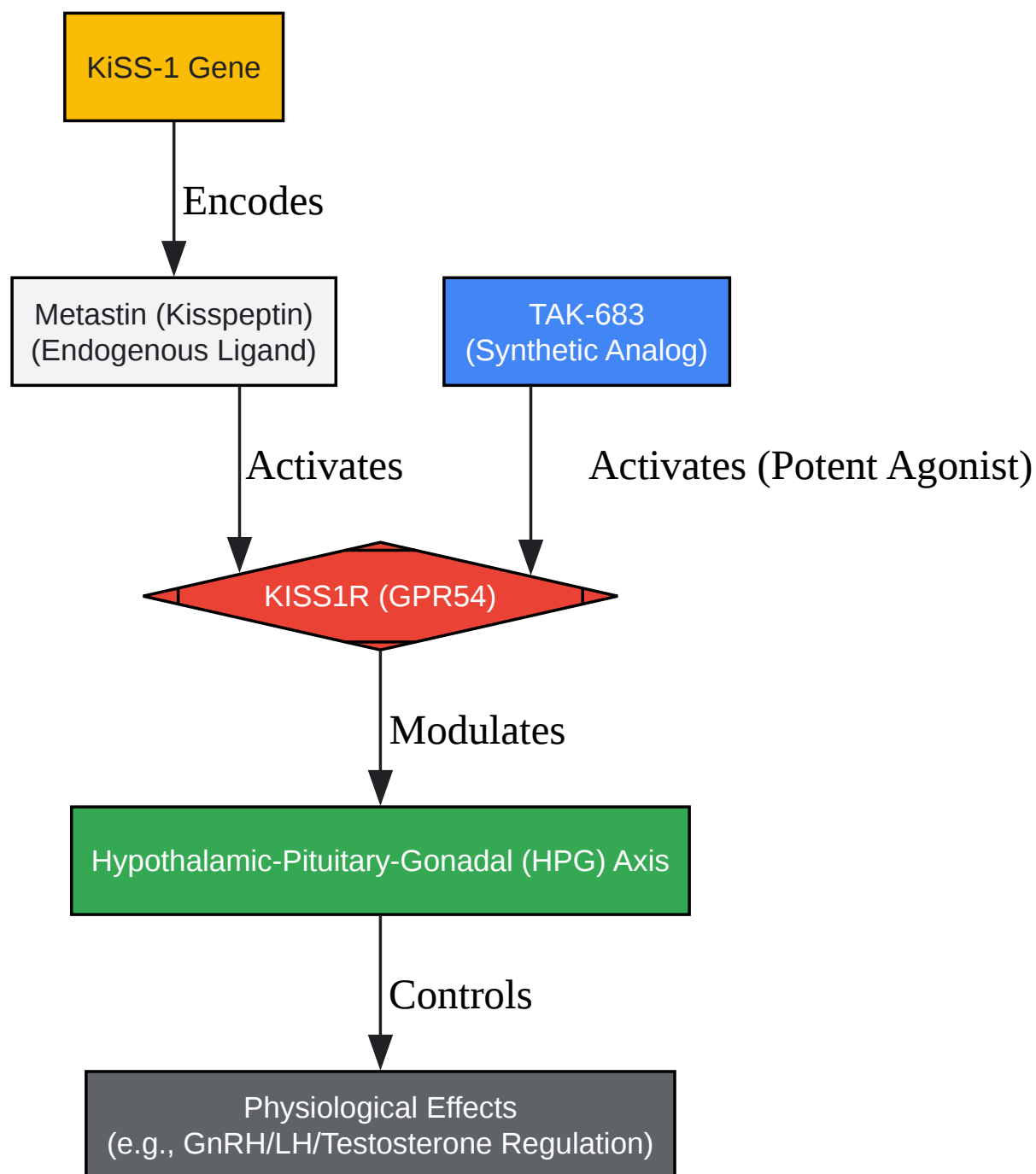
Experimental Workflow for In-Vitro Receptor Binding Assay



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Caption: Workflow for determining the binding affinity of TAK-683.

Logical Relationship of TAK-683 to the KiSS-1 System



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Caption: Relationship of TAK-683 to the endogenous KiSS-1 system.

Conclusion

TAK-683 is a well-characterized, potent nonapeptide agonist of the KISS1R. Its ability to induce a profound and sustained suppression of the HPG axis through receptor desensitization highlights its potential as a therapeutic agent for hormone-dependent diseases like prostate cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of kisspeptin analogs. Further investigation into the long-term effects and clinical applications of TAK-683 and similar compounds is warranted.

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